molecular formula C19H18N4O4S B11012693 N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-2-methyl-3-nitrobenzamide

N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-2-methyl-3-nitrobenzamide

Cat. No.: B11012693
M. Wt: 398.4 g/mol
InChI Key: FGVBXEYGFWVJHD-UHFFFAOYSA-N
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Description

  • The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of a 1,3,4-thiadiazole ring, a 4-methoxyphenethyl group, and a 3-nitrobenzamide moiety.
  • The 1,3,4-thiadiazole ring is a five-membered heterocycle containing three nitrogen atoms and one sulfur atom. It imparts interesting chemical properties to the compound.
  • The 4-methoxyphenethyl group contributes to its overall structure and may influence its biological activity.
  • The 3-nitrobenzamide portion contains a nitro group (-NO₂), which can participate in various reactions.
  • Overall, this compound combines diverse functional groups, making it intriguing for research.
  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not readily available in the literature. it likely involves the condensation of appropriate precursors.
    • Industrial production methods are scarce, suggesting that this compound might not be widely manufactured.
  • Chemical Reactions Analysis

    • The compound could undergo various reactions:

        Oxidation: The nitro group can be reduced to an amino group.

        Substitution: The 4-methoxyphenethyl group might undergo nucleophilic substitution reactions.

    • Common reagents include reducing agents (e.g., SnCl₂, Fe/HCl) for nitro reduction and nucleophiles (e.g., NaOH, NaN₃) for substitution.
    • Major products depend on the specific reaction conditions and starting materials.
  • Scientific Research Applications

      Chemistry: Researchers might explore its reactivity, stability, and novel transformations.

      Biology: Investigate its potential as a bioactive compound (e.g., enzyme inhibitors, receptor modulators).

      Medicine: Assess its pharmacological properties (e.g., anti-inflammatory, anticancer).

      Industry: Evaluate its use as a precursor for other compounds or as a building block in organic synthesis.

  • Mechanism of Action

    • Unfortunately, detailed information on its mechanism of action is lacking. Further studies are needed to elucidate its targets and pathways.
  • Comparison with Similar Compounds

    • Similar compounds include other 1,3,4-thiadiazoles, nitrobenzamides, and phenethyl derivatives.
    • Uniqueness lies in the combination of these functional groups, potentially leading to distinct properties.

    Properties

    Molecular Formula

    C19H18N4O4S

    Molecular Weight

    398.4 g/mol

    IUPAC Name

    N-[5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl]-2-methyl-3-nitrobenzamide

    InChI

    InChI=1S/C19H18N4O4S/c1-12-15(4-3-5-16(12)23(25)26)18(24)20-19-22-21-17(28-19)11-8-13-6-9-14(27-2)10-7-13/h3-7,9-10H,8,11H2,1-2H3,(H,20,22,24)

    InChI Key

    FGVBXEYGFWVJHD-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=NN=C(S2)CCC3=CC=C(C=C3)OC

    Origin of Product

    United States

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